molecular formula C10H10N2O B1372605 6-Amino-3-methyl-1,2-dihydroquinolin-2-one CAS No. 1018652-50-0

6-Amino-3-methyl-1,2-dihydroquinolin-2-one

Cat. No. B1372605
CAS RN: 1018652-50-0
M. Wt: 174.2 g/mol
InChI Key: JKJQAOVIGICVSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” would include a quinoline backbone with an amino group at the 6-position and a methyl group at the 3-position . The exact structure can influence the compound’s properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” are not specified in the literature I found. Such properties could include melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimicrobial Activity

Compounds in the quinoline class have been shown to possess antimicrobial properties. For example, certain derivatives have demonstrated good antibacterial activity compared with reference drugs . It’s plausible that “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” could be researched for its potential as an antimicrobial agent.

Antioxidant Properties

Quinoline derivatives have also been associated with antioxidant activities. Studies on similar compounds have explored their capacity to act as antioxidants , which suggests that “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” might be investigated for this property as well.

Corrosion Inhibition

Another application could be in the field of corrosion inhibition. Related compounds have been used to prevent mild steel against corrosion in acidic solutions . The compound may serve as a corrosion inhibitor in similar contexts.

Synthesis of Heterocycles

Quinolones are known for their role in the synthesis of various heterocyclic compounds . “6-Amino-3-methyl-1,2-dihydroquinolin-2-one” could be a precursor or intermediate in the synthesis of four-membered to seven-membered heterocycles with unique biological activities.

Therapeutic Potential

The therapeutic potential of quinoline derivatives is a significant area of research. Some derivatives have been studied for their efficacy in treating various health conditions . This compound may be explored for its potential therapeutic applications.

properties

IUPAC Name

6-amino-3-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJQAOVIGICVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1018652-50-0
Record name 6-amino-3-methyl-1,2-dihydroquinolin-2-one
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